5-acetyl-1H-pyrrole-2-carboxylic Acid

説明

Significance of Pyrrole (B145914) Carboxylic Acids in Chemical and Biological Research

Pyrrole carboxylic acids are a class of organic compounds characterized by a five-membered aromatic pyrrole ring bearing one or more carboxylic acid functional groups. This structural motif is a cornerstone in both chemical and biological sciences due to its prevalence in natural products and its utility as a versatile synthetic building block. wikipedia.orgresearchgate.netguidechem.com The pyrrole ring is a key component of many biologically vital molecules, including heme (a component of hemoglobin) and chlorophyll.

In the realm of organic chemistry, pyrrole carboxylic acids serve as crucial intermediates for the synthesis of more complex molecules. researchgate.net Their functional groups—the carboxylic acid and the pyrrole ring's N-H group—provide reactive sites for a variety of chemical transformations, enabling the construction of elaborate molecular architectures. researchgate.net Researchers utilize these compounds to develop novel pharmaceuticals, agrochemicals, and specialized polymers. guidechem.comnih.gov For instance, derivatives of pyrrole-2-carboxylic acid have been investigated for their potential antimicrobial and antifungal properties. guidechem.com Furthermore, some pyrrole dicarboxylic acids are being explored as monomers for the production of advanced polymers.

The inherent biological activity of the pyrrole nucleus makes its carboxylic acid derivatives attractive scaffolds in medicinal chemistry. Scientists have synthesized and studied a wide array of substituted pyrrole carboxylic acids, leading to the discovery of compounds with potential applications in various therapeutic areas. nih.gov The strategic placement of different substituents on the pyrrole ring allows for the fine-tuning of a molecule's biological and physical properties.

Table 1: Examples of Pyrrole Carboxylic Acid Derivatives in Research

| Compound Name | Area of Research Significance |

|---|---|

| Pyrrole-2-carboxylic acid | Building block for pharmaceuticals, natural product synthesis, and polymers. wikipedia.orgguidechem.com |

| 4-acetamidepyrrole-2-carboxylic acid | Identified as a precursor in the biosynthesis of the antibiotic congocidine. nih.gov |

| Pyrrole-2,5-dicarboxylic acid | Investigated as a monomer for polyester (B1180765) production and as a quorum sensing inhibitor. |

| 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids | Synthesized and evaluated for potential insecticidal properties. nih.gov |

Overview of 5-Acetyl-1H-pyrrole-2-carboxylic Acid in Research Paradigms

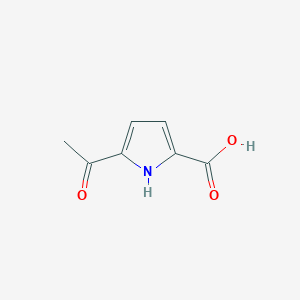

This compound is a specific, substituted derivative within the broader family of pyrrole carboxylic acids. Its structure is defined by a central pyrrole ring functionalized with a carboxylic acid group at the 2-position and an acetyl group at the 5-position. This particular arrangement of functional groups makes it a highly functionalized and valuable molecule in the context of chemical synthesis.

While extensive, dedicated research on the biological activities of this compound itself is not widely documented in peer-reviewed literature, its primary significance in research paradigms lies in its role as a synthetic intermediate or building block. The presence of three distinct reactive sites—the carboxylic acid, the acetyl group, and the pyrrole N-H bond—provides chemists with multiple avenues for subsequent chemical modifications.

The related compound, 2-acetyl-1H-pyrrole, is known to be a precursor in iron-catalyzed reactions to produce various alkyl 1H-pyrrole-2-carboxylates. researchgate.net This highlights the utility of the acetyl-pyrrole framework in synthetic chemistry for constructing more complex pyrrole derivatives. By logical extension, this compound serves as a more advanced intermediate, offering a pre-installed carboxylic acid group for further elaboration, such as esterification or amidation, while the acetyl group provides a handle for other transformations. This bifunctional nature allows for the stepwise and controlled synthesis of complex target molecules.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 635313-65-4 | sigmaaldrich.com |

| Molecular Formula | C₇H₇NO₃ | vulcanchem.com |

| Molecular Weight | 153.14 g/mol | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | 185-187 °C | sigmaaldrich.com |

| InChI Key | YRMBXPFUGHFOKT-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-acetyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4(9)5-2-3-6(8-5)7(10)11/h2-3,8H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMBXPFUGHFOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455691 | |

| Record name | 5-acetyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635313-65-4 | |

| Record name | 5-acetyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 5-Acetyl-1H-pyrrole-2-carboxylic Acid

Traditional synthetic approaches to pyrrole-2-carboxylic acids often rely on classical organic reactions, including the hydrolysis of precursor molecules and the chemical modification of existing pyrrole (B145914) rings.

Acid-Catalyzed Hydrolysis Approaches to Pyrrole-2-carboxylic Acids

Acid-catalyzed hydrolysis is a fundamental technique in organic synthesis. In the context of pyrrole-2-carboxylic acids, this method is typically employed for the conversion of ester or nitrile precursors to the corresponding carboxylic acid. While direct synthesis of this compound via this route is not extensively detailed in readily available literature, the principles of acid catalysis on the pyrrole ring are well-documented. For instance, the decarboxylation of pyrrole-2-carboxylic acid in strongly acidic solutions is known to be subject to acid catalysis. nih.gov This reaction proceeds through an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant, which then leads to the formation of pyrrole and protonated carbonic acid. nih.gov This understanding of the behavior of the pyrrole-2-carboxylic acid moiety under acidic conditions is crucial for designing synthetic and derivatization strategies.

Derivations from 1H-Pyrrole-2,5-dicarboxylate Precursors

A common and effective strategy for synthesizing substituted pyrrole-2-carboxylic acids involves the derivatization of more complex precursors, such as 1H-pyrrole-2,5-dicarboxylates. These precursors offer multiple reaction sites that can be selectively modified.

A notable example is the synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates through reactions involving 2-acetyl-1H-pyrrole. In the presence of iron-containing catalysts, 2-acetyl-1H-pyrrole can react with carbon tetrachloride and aliphatic alcohols to yield the corresponding esters. researchgate.netbohrium.com This demonstrates a pathway where an acetyl group is already present on the pyrrole ring, which can then be followed by modification at other positions to generate the desired carboxylic acid.

Furthermore, a five-step synthesis route for N-substituted pyrrole-2,5-dicarboxylic acids starting from pyrrole has been reported, with total yields up to 42%. researchgate.net This methodology allows for the introduction of various functional groups to the pyrrole nitrogen, which could be adapted for the synthesis of specific derivatives. researchgate.net

Advanced Synthetic Strategies for Acetylpyrrole Carboxylic Acids and Derivatives

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and versatile methods for the synthesis of pyrrole derivatives. These include continuous flow synthesis, the use of biosourced materials, and metal-catalyzed reactions.

One-Step Continuous Flow Synthesis of Pyrrole-3-carboxylic Acid Derivatives

Continuous flow chemistry has emerged as a powerful technology for the synthesis of small molecules, offering advantages such as high efficiency, atom economy, and environmental friendliness. scispace.comsyrris.com A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed, starting from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comnih.gov In this process, the hydrobromic acid generated as a byproduct in the Hantzsch reaction is utilized to hydrolyze the tert-butyl esters in situ, yielding the corresponding carboxylic acids in a single microreactor. syrris.comnih.gov This protocol has been successfully applied to the multistep synthesis of pyrrole-3-carboxamides. nih.gov While this method focuses on pyrrole-3-carboxylic acids, the principles could potentially be adapted for the synthesis of 2-carboxylic acid isomers.

The potential of this flow process for larger scale synthesis was demonstrated by producing 850 mg of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in 2.5 hours. researchgate.net

Sustainable Synthesis Utilizing Biosourced Feedstocks (e.g., 3-Hydroxy-2-pyrones, D-Glucosamine)

The shift towards green chemistry has prompted the exploration of renewable resources for the synthesis of valuable chemical compounds.

From 3-Hydroxy-2-pyrones: A sustainable method for the synthesis of N-substituted pyrrole carboxylic acid derivatives has been reported, utilizing the reaction of primary amines with 3-hydroxy-2-pyrones. researchgate.netfigshare.com These pyrone precursors can be prepared from renewable sources and act as masked 1,4-dicarbonyl compounds, which react efficiently with amines. researchgate.net The reactions can be carried out under solvent-free conditions at 50–75 °C or in a basic water–methanol solution at room temperature, achieving good to high yields of symmetric and asymmetric pyrroles. researchgate.net

From D-Glucosamine: D-glucosamine, a readily available amino sugar, has been utilized as a starting material for the synthesis of pyrrole derivatives. researchgate.net A notable synthesis of 2-carboxypyrrole involves the reaction of D-glucosamine with pyruvic acid. nih.gov An automated analysis of potential synthetic routes for pyrrole-2-carboxylic acid (PCA) from bio-based feedstocks identified the reaction of D-glucosamine and pyruvic acid as a highly promising pathway. researchgate.net Optimized conditions for this reaction resulted in a 50% yield of PCA. researchgate.net

| Biosourced Feedstock | Reactant | Product | Key Features | Reference |

|---|---|---|---|---|

| 3-Hydroxy-2-pyrones | Primary amines | N-substituted pyrrole carboxylic acid derivatives | Sustainable, solvent-free or aqueous conditions, good to high yields. | researchgate.net |

| D-Glucosamine | Pyruvic acid | Pyrrole-2-carboxylic acid (PCA) | Utilizes renewable feedstocks, optimized conditions yield 50% PCA. | researchgate.net |

Metal-Catalyzed Functionalization of Pyrrole Systems

Transition metal catalysis offers a powerful tool for the direct functionalization of pyrrole rings, enabling the introduction of various substituents with high selectivity. rawdatalibrary.net Iron-containing catalysts have been successfully employed in the synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates from reactions of 1H-pyrrole and 2-acetyl-1H-pyrrole with carbon tetrachloride and alcohols. bohrium.com

Furthermore, pyrrole-2-carboxylic acid itself can act as an effective ligand in metal-catalyzed reactions. It has been shown to be an efficient ligand for the copper-catalyzed monoarylation of anilines with aryl iodides and bromides. nih.govmit.edu This highlights the dual role of pyrrole carboxylic acids as both synthetic targets and reagents in catalysis. Enzymatic catalysis has also been explored for the synthesis of poly(pyrrole-2-carboxylic acid) particles, demonstrating an environmentally friendly approach to polymerization. rsc.org

Synthetic Approaches to Substituted Acetylpyrroles

The synthesis of substituted acetylpyrroles, including precursors to this compound, can be approached through several classical and contemporary methods. These often involve either the formation of the pyrrole ring with the desired substituents already in place on the precursors or the functionalization of a pre-existing pyrrole ring.

A plausible and strategic approach to synthesizing this compound involves a multi-step sequence starting from a more readily available pyrrole derivative, such as pyrrole-2-carboxylic acid or its ester. The general strategy would be:

Esterification of the carboxylic acid at the C2 position to protect it and to modify the electronic properties of the pyrrole ring.

Friedel-Crafts Acylation to introduce the acetyl group at the C5 position.

Hydrolysis of the ester to yield the final carboxylic acid.

The Friedel-Crafts acylation of ethyl pyrrole-2-carboxylate has been studied, revealing that the choice of Lewis acid can direct the position of acylation. While aluminum chloride tends to favor the production of 4-acylpyrrole-2-carboxylates, weaker Lewis acids like zinc chloride or boron trifluoride etherate can yield a mixture of both 4- and 5-acylpyrrole-2-carboxylates. researchgate.net This indicates that direct acylation at the 5-position is achievable, although regioselectivity can be a challenge. researchgate.netresearchgate.net

The methyl ester of the target compound, methyl 5-acetyl-1H-pyrrole-2-carboxylate, has been synthesized through the reaction of 2-acetyl-1H-pyrrole with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst. researchgate.netbohrium.com Another documented synthesis involves the reaction of acetaldehyde, acetic anhydride (B1165640), and formic acid. biosynth.com Subsequent hydrolysis of this ester would provide the desired this compound. jocpr.com

Plausible Synthetic Route to this compound

| Step | Reaction | Reactants | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Esterification | 1H-pyrrole-2-carboxylic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | Methyl 1H-pyrrole-2-carboxylate |

| 2 | Friedel-Crafts Acylation | Methyl 1H-pyrrole-2-carboxylate | Acetic anhydride or Acetyl chloride, Lewis acid (e.g., AlCl₃, SnCl₄) | Methyl 5-acetyl-1H-pyrrole-2-carboxylate |

| 3 | Hydrolysis | Methyl 5-acetyl-1H-pyrrole-2-carboxylate | Base (e.g., NaOH, LiOH) followed by acid workup | This compound |

General Reaction Pathways and Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of the electron-rich aromatic pyrrole ring and the electron-withdrawing acetyl and carboxylic acid functional groups.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. nih.gov The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, increasing the electron density at the carbon atoms and making pyrrole more reactive than benzene. nsf.gov

Electrophilic Substitution: Electrophilic attack on the pyrrole ring preferentially occurs at the C2 (α) position, as the resulting carbocation intermediate is stabilized by three resonance structures. organic-chemistry.orgnih.gov If the C2 position is occupied, substitution then typically occurs at the C5 position. organic-chemistry.org In the case of this compound, both the C2 and C5 positions are substituted. The presence of two electron-withdrawing groups (acetyl and carboxyl) deactivates the ring towards further electrophilic substitution. Any subsequent substitution would likely be directed to the C3 or C4 (β) positions, which are less deactivated.

Common electrophilic substitution reactions for pyrroles include:

Halogenation: Occurs readily, often without a catalyst.

Nitration: Typically carried out with nitric acid in acetic anhydride under mild conditions to avoid polymerization. organic-chemistry.org

Sulfonation: Achieved using a sulfur trioxide-pyridine complex. organic-chemistry.org

Friedel-Crafts Acylation: Introduction of an acyl group, usually at the C2 position, using an acid anhydride or acyl chloride with a Lewis acid catalyst. nih.govacs.org

Nucleophilic Substitution: Nucleophilic aromatic substitution on an unsubstituted pyrrole ring is generally difficult due to the ring's high electron density. nih.govgoogle.com However, the presence of strong electron-withdrawing groups, such as the acetyl and nitro groups, can facilitate nucleophilic attack by stabilizing the intermediate Meisenheimer complex. nih.govcdnsciencepub.com Therefore, in derivatives of this compound that contain a suitable leaving group, nucleophilic substitution could be a viable transformation.

Oxidation and Reduction Reactions of Functional Groups

The functional groups attached to the pyrrole ring in this compound can undergo various oxidation and reduction reactions.

Oxidation: The pyrrole ring itself can be sensitive to strong oxidizing agents, often leading to polymerization or ring-opening. However, controlled oxidation is possible. The acetyl group is generally resistant to oxidation under standard conditions. The carboxylic acid group is already in a high oxidation state.

Reduction: The pyrrole ring can be reduced to pyrroline (B1223166) or pyrrolidine (B122466) derivatives under various conditions. Catalytic hydrogenation (e.g., with H₂/Ni) can fully saturate the ring. organic-chemistry.org The acetyl group can be reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction, or to a secondary alcohol using reducing agents like sodium borohydride. The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄), though this would also likely reduce the acetyl group.

Cyclization and Condensation Reactions in Pyrrole Annulation

The synthesis of the pyrrole ring itself is often achieved through cyclization and condensation reactions, a process known as pyrrole annulation. These methods build the heterocyclic ring from acyclic precursors and are fundamental to creating substituted pyrroles.

Key Annulation Methodologies:

Paal-Knorr Synthesis: This is one of the most common methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. researchgate.net The reaction is typically catalyzed by acid.

Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine to form a substituted pyrrole. bohrium.comnih.gov This versatile reaction allows for the synthesis of polysubstituted pyrroles. bohrium.com

Knorr Pyrrole Synthesis: This synthesis involves the condensation of an α-amino ketone with a compound containing an activated methylene (B1212753) group (like a β-ketoester). nih.gov

Barton-Zard Synthesis: A more modern approach that involves the reaction of a nitroalkene with an α-isocyanoacetate to produce a substituted pyrrole. nih.gov This method is particularly useful for preparing pyrroles with a variety of functional groups.

These annulation reactions are crucial for constructing pyrrole cores that can then be further functionalized to produce compounds like this compound.

Esterification and Hydrolysis Reactions within Pyrrole Carboxylic Acid Systems

The carboxylic acid group at the C2 position of the target molecule is a key site for chemical modification, primarily through esterification and its reverse reaction, hydrolysis.

Esterification: Pyrrole-2-carboxylic acids can be converted to their corresponding esters through standard acid-catalyzed esterification (Fischer esterification) by refluxing with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). This reaction is essential for protecting the carboxylic acid group during subsequent reactions, such as Friedel-Crafts acylation, or for modifying the compound's properties.

Hydrolysis: The hydrolysis of pyrrole esters back to the carboxylic acid can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: The ester is heated with a dilute aqueous acid. This is a reversible process, so an excess of water is used to drive the reaction to completion.

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, to produce the carboxylate salt. jocpr.com Subsequent acidification then yields the free carboxylic acid. This method is often preferred due to its irreversibility and typically high yields.

These reactions are fundamental for the manipulation and final synthesis of pyrrole carboxylic acid derivatives.

Structural Characterization and Theoretical Investigations

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are fundamental in confirming the identity and purity of 5-acetyl-1H-pyrrole-2-carboxylic acid, as well as in studying its electronic structure and behavior in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of pyrrole (B145914) derivatives. In ¹H NMR, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12 ppm, due to strong deshielding and hydrogen bonding. pressbooks.publibretexts.org The protons on the pyrrole ring will exhibit distinct signals whose chemical shifts and coupling constants confirm the 2,5-substitution pattern. The proton at the C4 position is expected to be a doublet of doublets, coupled to the protons at C3 and the NH group. Similarly, the C3 proton signal will appear as a doublet of doublets. The NH proton typically appears as a broad signal. The methyl protons of the acetyl group will present as a sharp singlet, likely in the 2-3 ppm region.

¹³C NMR spectroscopy provides further structural confirmation. The carbon atom of the carboxylic acid group characteristically absorbs in the 165-185 δ range. pressbooks.pub The carbonyl carbon of the acetyl group is also expected in the downfield region. The signals for the four carbons of the pyrrole ring will appear at distinct chemical shifts, reflecting their electronic environment as influenced by the electron-withdrawing acetyl and carboxyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | ~12.0 | broad singlet |

| NH | Variable, broad | broad singlet |

| H-3 | ~7.0 | doublet of doublets |

| H-4 | ~6.2 | doublet of doublets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | 165 - 185 |

| COCH₃ | >190 |

| C-2 | ~125 |

| C-3 | ~110 |

| C-4 | ~115 |

| C-5 | ~135 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers detailed insights into the functional groups and intermolecular interactions of the compound. For carboxylic acids, a defining feature in the FT-IR spectrum is a very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹. pressbooks.publibretexts.org This broadening is a direct consequence of strong hydrogen bonding, which is characteristic of the dimeric structures formed by carboxylic acids in the solid state. acs.orgresearchgate.net

The carbonyl (C=O) stretching vibration of the carboxylic acid group in these hydrogen-bonded dimers typically appears as a strong band around 1710 cm⁻¹. pressbooks.pub The C=O stretch of the acetyl group is expected at a slightly lower frequency. Other significant vibrations include the N-H stretch of the pyrrole ring, C-H stretching modes, and various C-C and C-N stretching vibrations within the aromatic ring, generally found in the 1400-1650 cm⁻¹ region. scialert.net These spectroscopic methods confirm the presence of the key functional groups and provide evidence for the formation of intermolecular hydrogen-bonded networks. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Very Broad, Strong |

| N-H stretch (Pyrrole) | ~3400 | Medium |

| C-H stretch (Aromatic/Methyl) | 2900 - 3100 | Medium-Weak |

| C=O stretch (Carboxylic acid dimer) | ~1710 | Strong |

| C=O stretch (Acetyl) | ~1660 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. While simple, unconjugated carboxylic acids have an absorption maximum around 210 nm, this is often not practically useful. libretexts.org For this compound, the spectrum is dominated by the π→π* transitions of the conjugated system, which includes the pyrrole ring and the two carbonyl groups. The presence of the acetyl and carboxylic acid groups, both conjugated with the pyrrole ring, is expected to result in a bathochromic (red) shift compared to unsubstituted pyrrole, leading to absorption maxima at longer wavelengths. nist.gov

Table 4: Expected UV-Vis Absorption Data

| Solvent | λmax (nm) | Type of Transition |

|---|

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₇NO₃).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of an •OH radical (M-17) and the loss of a •COOH radical (M-45). libretexts.org For this compound, a prominent fragmentation would be the cleavage of the bond between the ring and the acetyl group, resulting in the loss of an acetyl radical (•COCH₃, M-43) or ketene (B1206846) (CH₂=C=O, M-42). Subsequent fragmentation of the remaining pyrrole-2-carboxylic acid structure would align with known patterns for this moiety. nist.govmassbank.eu

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 153 | [M]⁺ (Molecular Ion) |

| 136 | [M - OH]⁺ |

| 110 | [M - COCH₃]⁺ |

| 108 | [M - COOH]⁺ |

Crystallographic Analysis and Intermolecular Interactions

While specific crystallographic data for this compound is not detailed, extensive studies on the parent compound, pyrrole-2-carboxylic acid (PCA), provide a robust model for its solid-state structure. researchgate.net Single-crystal X-ray diffraction studies reveal that PCA crystallizes in the monoclinic space group. nih.gov

A defining feature of the crystal structure is the formation of centrosymmetric dimers through intermolecular hydrogen bonds. Two primary hydrogen bonding motifs are observed:

A pair of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules, forming a classic R²₂(8) graph-set motif. nih.gov

A pair of N-H···O hydrogen bonds between the pyrrole NH group of one molecule and a carboxyl oxygen of a neighboring molecule, forming an R²₂(10) motif. nih.gov

These strong, directional hydrogen bonds are the primary forces governing the molecular packing in the crystal lattice, creating chains and layered structures. researchgate.netdoaj.org The pyrrole ring and its carboxyl substituent are nearly coplanar, facilitating efficient packing and π-electron delocalization across the dimeric units. nih.gov The addition of the 5-acetyl group would introduce further possibilities for intermolecular interactions but is unlikely to disrupt the fundamental hydrogen-bonding motifs established by the carboxylic acid and pyrrole NH groups.

Table 6: Crystallographic Data for 1H-Pyrrole-2-carboxylic Acid

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₅H₅NO₂ |

| Formula Weight | 111.10 |

| Crystal System | Monoclinic |

| Temperature (K) | 173 |

| Wavelength (Å) | 0.71073 |

| a (Å) | 14.080 (3) |

| b (Å) | 5.0364 (10) |

| c (Å) | 14.613 (3) |

| β (°) | 98.969 (3) |

| Volume (ų) | 1023.6 (3) |

Analysis of Hydrogen Bonding Networks and Dimer Formation

The molecular architecture of this compound, featuring both a carboxylic acid group and a pyrrolic N-H group, provides the necessary functionalities for the formation of extensive hydrogen bonding networks. Carboxylic acids are well-documented to form stable cyclic dimers in the solid state through strong O-H···O hydrogen bonds. researchgate.netresearchgate.netacs.org In the case of pyrrole-2-carboxylic acid, X-ray diffraction studies have confirmed the formation of inversion dimers, where adjacent molecules are linked by pairs of O-H···O hydrogen bonds. nih.gov

For this compound, similar dimeric structures are anticipated. The primary interaction is expected to be the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two molecules. This results in a characteristic R2(8) graph-set motif. mdpi.com

Furthermore, the presence of the pyrrole N-H group and the acetyl C=O group introduces possibilities for additional intermolecular interactions. The N-H group can act as a hydrogen bond donor, while the oxygen of the acetyl group can act as an acceptor. This can lead to the formation of chains or more complex three-dimensional networks. For instance, dimers formed via carboxylic acid interactions can be further linked into chains through N-H···O hydrogen bonds involving the acetyl oxygen of a neighboring dimer. nih.gov Density Functional Theory (DFT) calculations on similar pyrrole derivatives have indicated that systems with N-H···O bonds exhibit greater interaction energies and are therefore more stable. mdpi.com The interplay of these different hydrogen bonds is a crucial factor in determining the final crystal packing of the compound.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structure of molecules. For derivatives of pyrrole-2-carboxylic acid, DFT calculations, often using the B3LYP functional, have been successfully employed to determine optimized geometrical parameters and vibrational frequencies. researchgate.netresearchgate.netresearchgate.netnih.gov

In a study on the closely related 5-formyl-1H-pyrrole-2-carboxylic acid, DFT calculations with the B3LYP/6-31G basis set were used to predict the most stable optimized molecular structure. researchgate.net Similar calculations for this compound would provide detailed information on bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, if available, to validate the computational model.

Vibrational frequencies calculated using DFT can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netnih.gov The calculated frequencies are often scaled to account for anharmonicity and basis set deficiencies. nih.gov A potential energy distribution (PED) analysis can then be used to assign the calculated vibrational frequencies to specific vibrational modes of the molecule, such as the stretching and bending of C=O, O-H, and N-H bonds. researchgate.net For carboxylic acids, the C=O stretching frequency is a particularly sensitive indicator of the local environment and hydrogen bonding interactions. nih.gov

Table 1: Selected Calculated Vibrational Frequencies for a Related Pyrrole Derivative (5-formyl-1H-pyrrole-2-carboxylic acid) (Note: Data is for a structurally similar compound and serves as an illustrative example.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | ~3400-3200 (broad) |

| N-H Stretch | ~3300 |

| C-H Stretch (aromatic) | ~3100-3000 |

| C=O Stretch (carboxylic acid) | ~1750-1690 |

| C=O Stretch (acetyl) | ~1680-1650 |

| N-H Bend | ~1600 |

| C-N Stretch | ~1400 |

Data adapted from studies on similar pyrrole carboxylic acid derivatives. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the pyrrole ring, while the LUMO is a π*-antibonding orbital. The presence of both an electron-withdrawing acetyl group and a carboxylic acid group is expected to lower the energies of both the HOMO and LUMO and reduce the HOMO-LUMO gap compared to unsubstituted pyrrole. Computational studies on 5-formyl-1H-pyrrole-2-carboxylic acid have been used to calculate the HOMO and LUMO energies and the corresponding energy gap, which provides insights into the molecule's electronic transitions and reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties for a Related Pyrrole Derivative (5-formyl-1H-pyrrole-2-carboxylic acid) (Note: Data is for a structurally similar compound and serves as an illustrative example.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

Data adapted from a computational study on 5-formyl-1H-pyrrole-2-carboxylic acid. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. researchgate.net It is particularly useful for studying charge delocalization and hyperconjugative interactions, which contribute to molecular stability.

In the context of this compound, NBO analysis can quantify the delocalization of electron density from lone pairs on the oxygen and nitrogen atoms to antibonding orbitals of adjacent bonds. For example, the interaction between a lone pair on the pyrrole nitrogen and the π* orbitals of the ring contributes to the aromaticity and stability of the system. Similarly, interactions involving the lone pairs of the carbonyl oxygens and the antibonding orbitals of neighboring sigma bonds can be analyzed. The stabilization energies associated with these delocalizations, calculated through second-order perturbation theory within the NBO framework, provide a quantitative measure of their importance. researchgate.net These intramolecular charge transfer interactions are indicative of the molecule's electronic stability and potential for biological activity. researchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing regions of different electrostatic potential. Red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. For this compound, the MEP would be expected to show negative potential around the carbonyl oxygens of both the acetyl and carboxylic acid groups, making them sites for electrophilic attack. The hydrogen atoms of the N-H and O-H groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

The Fukui function is another reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule. tandfonline.com It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing the Fukui function, one can predict the sites that are most susceptible to nucleophilic, electrophilic, or radical attack. For similar compounds, Fukui function and MEP analyses have been used to predict the sites favorable for electrophilic and nucleophilic attack. tandfonline.com

The aromaticity of the pyrrole ring in this compound is a key feature influencing its stability and reactivity. Aromaticity can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. mdpi.com

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of the ring (or at a point above the ring, e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the more aromatic the ring. mdpi.com

The presence of the electron-withdrawing acetyl and carboxylic acid groups on the pyrrole ring is expected to decrease the electron density within the ring, which could lead to a slight reduction in its aromaticity compared to unsubstituted pyrrole. The calculation of HOMA and NICS indices for this compound would provide a quantitative measure of this effect and allow for a more detailed understanding of its electronic structure. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characteristics

Detailed research findings and data tables from QTAIM analysis specifically for this compound are not available in the reviewed scientific literature. This type of analysis would typically provide insights into the nature of chemical bonds, such as covalent and hydrogen bonds, by examining the topology of the electron density. It would involve the characterization of bond critical points (BCPs) and their properties, including electron density (ρ), the Laplacian of electron density (∇²ρ), and the total energy density (H(r)).

Modeling of Solvent Effects (e.g., Polarizable Continuum Model (PCM))

Specific research detailing the use of the Polarizable Continuum Model (PCM) to investigate solvent effects on this compound could not be identified. PCM is a computational method used to understand how a solvent influences the geometry, stability, and properties of a molecule. Such a study would typically present data on the calculated energies and optimized geometries of the compound in various solvents, providing insight into its behavior in different chemical environments.

Biological Activity and Pharmacological Potential

In Vitro and In Vivo Biological Investigations (excluding human trials)

Antimicrobial Properties and Efficacy against Pathogenic Microorganisms

While direct studies on the antimicrobial properties of 5-acetyl-1H-pyrrole-2-carboxylic acid are not extensively documented, research on related pyrrole (B145914) derivatives highlights the potential of this chemical class against various pathogens. For instance, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have demonstrated inhibitory effects, particularly against Gram-positive bacteria. acgpubs.org

One notable analogue, 1H-pyrrole-2,5-dicarboxylic acid (PT22) , isolated from an endophytic fungus, has shown significant quorum sensing (QS) inhibitory activity against Pseudomonas aeruginosa. mdpi.com Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate virulence and biofilm formation. By inhibiting QS, PT22 can reduce the production of virulence factors and disrupt biofilm formation, making the bacteria more susceptible to conventional antibiotics. When combined with gentamycin or piperacillin, PT22 acts as an antibiotic accelerant, enhancing their efficacy. mdpi.com

Another study on a series of newly synthesized pyrrole derivatives revealed potent antibacterial and antifungal activity. Specifically, compound 3d from this series, a 3,5-dimethyl-N2,N4-bis(4-phenylthiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide derivative, showed activity comparable to ciprofloxacin (B1669076) against E. coli and S. aureus. Furthermore, compound 3e was as effective as clotrimazole (B1669251) against the fungi A. niger and C. albicans. These findings underscore the potential of the pyrrole scaffold in developing new antimicrobial agents.

| Compound/Derivative | Microorganism | Activity | Source |

| 1H-pyrrole-2,5-dicarboxylic acid (PT22) | Pseudomonas aeruginosa | Quorum sensing inhibitor, antibiotic accelerant | mdpi.com |

| Pyrrole derivative 3d | E. coli, S. aureus | Antibacterial activity comparable to Ciprofloxacin | |

| Pyrrole derivative 3e | A. niger, C. albicans | Antifungal activity comparable to Clotrimazole |

Antitumor and Antiproliferative Activities in Cancer Cell Lines

The pyrrole core is a key feature in several anticancer agents, and various derivatives of pyrrole carboxylic acid have been investigated for their antitumor properties. nih.govnih.gov Novel 3-aroyl-1,4-diarylpyrrole derivatives, for example, have shown potent antitumor activity. Several compounds from this class strongly inhibited tubulin assembly by binding to the colchicine (B1669291) site, leading to low nanomolar IC50 values in multiple cancer cell lines. nih.gov

In particular, compounds 48 and 69 from this series have demonstrated significant potential. Compound 48 was highly effective against glioblastoma, colorectal, and urinary bladder cancer cell lines. In animal models, it significantly inhibited the growth of T24 bladder carcinoma and ES-2 ovarian clear cell carcinoma tumors. nih.gov Compound 69 showed consistent inhibition of chronic myeloid leukemia (CML) cell lines, including those resistant to existing treatments like nilotinib (B1678881) and imatinib. nih.gov

These findings suggest that pyrrole derivatives can be developed into potent anticancer agents targeting both solid tumors and hematological malignancies. nih.gov

| Compound/Derivative | Cancer Cell Line/Tumor Model | Observed Effect | Source |

| 3-aroyl-1,4-diarylpyrrole 48 | Glioblastoma, Colorectal, Urinary Bladder Cancer | Potent antitumor activity (low nM IC50) | nih.gov |

| 3-aroyl-1,4-diarylpyrrole 48 | T24 bladder carcinoma, ES-2 ovarian clear cell carcinoma (in vivo) | Significant tumor growth inhibition | nih.gov |

| 3-aroyl-1,4-diarylpyrrole 69 | Chronic Myeloid Leukemia (CML), including resistant lines | Potent antitumor activity (low nM IC50) | nih.gov |

Anti-inflammatory and Analgesic Effects of Pyrrole Carboxylic Acid Derivatives

Pyrrole carboxylic acid derivatives have been explored for their potential as anti-inflammatory and analgesic agents. A class of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile fragment on the central core has been synthesized and evaluated. One compound from this series, 1c , demonstrated significant anti-nociceptive effects in vivo, comparable to commercially available drugs. nih.gov

Another study focused on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which were assayed for both anti-inflammatory and analgesic activities. These investigations highlight the therapeutic potential of this class of molecules for pain and inflammation management. nih.gov The development of pyrrole-based non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac (B1673617) further attests to the importance of this scaffold in creating anti-inflammatory agents. nih.gov

| Compound/Derivative Class | In Vivo/In Vitro Model | Observed Effect | Source |

| Pyrrole derivative 1c | In vivo nociception model | Anti-nociceptive profile comparable to marketed drugs | nih.gov |

| 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids | Animal models of inflammation and pain | Anti-inflammatory and analgesic activity | nih.gov |

Enzyme Modulation and Receptor Binding Mechanisms

The biological activities of pyrrole carboxylic acid derivatives are often attributed to their ability to modulate the function of specific enzymes and receptors. For instance, pyrrole-2-carboxylic acid (PYC) has been identified as a specific inhibitor of proline racemase (PRAC), an enzyme found in certain pathogens like Trypanosoma cruzi. researchgate.net Inhibition of this enzyme is a validated therapeutic strategy against Chagas' disease. The inhibitory mechanism involves the binding of PYC to the active site of the enzyme. researchgate.net

Furthermore, certain pyrrole derivatives have been designed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that play a key role in the inflammatory cascade. The development of such dual inhibitors is a promising strategy for creating anti-inflammatory drugs with an improved safety profile. mdpi.com Molecular docking studies have shown that these compounds can bind to the active sites of both COX-2 and soybean LOX, often through allosteric interactions. mdpi.com

| Compound/Derivative | Target Enzyme/Receptor | Mechanism of Action | Source |

| Pyrrole-2-carboxylic acid (PYC) | Proline Racemase (PRAC) | Specific inhibitor, binds to the active site | researchgate.net |

| Pyrrole-cinnamate hybrids | Cyclooxygenase-2 (COX-2), Soybean Lipoxygenase (s-LOX) | Dual inhibition, allosteric interactions with s-LOX | mdpi.com |

Kinase Inhibitory Potentials of Pyrrole Analogues

The pyrrole indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors, which are crucial in cancer therapy for their ability to block signaling pathways that promote tumor growth. cancertreatmentjournal.com Sunitinib, an FDA-approved drug, features this core structure and targets multiple receptor tyrosine kinases. mdpi.com

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as competitive inhibitors of p21-activated kinase 4 (PAK4), a key regulator of cell proliferation and survival. nih.gov Molecular dynamics simulations have revealed that these inhibitors bind to the hinge region and other key areas of the kinase's ATP-binding site, with the hinge interaction being critical for their inhibitory capacity. nih.gov

Another series of pyrrole derivatives has been developed as potent inhibitors of lymphocyte-specific kinase (Lck), with the most effective analogues exhibiting IC50 values in the low nanomolar range. nih.gov These studies demonstrate the versatility of the pyrrole scaffold in designing selective and potent kinase inhibitors for various therapeutic applications.

| Compound/Derivative Class | Target Kinase | Inhibitory Potency (IC50) | Source |

| 7H-pyrrolo[2,3-d]pyrimidine derivatives | p21-activated kinase 4 (PAK4) | Varies with substituents (up to 1000-fold difference) | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 5k | EGFR | 79 nM | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine derivative 5k | Her2 | 40 nM | mdpi.com |

| Pyrrole derivatives | Lymphocyte-specific kinase (Lck) | <10 nM for most potent analogs | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrrole derivatives, several key structural features have been identified that influence their therapeutic effects.

In the context of antimicrobial activity , the substitution pattern on the pyrrole ring is critical. For 1,2,3,4-tetrasubstituted pyrroles, the presence of electron-withdrawing groups, such as nitro or trifluoromethyl, on the N-phenyl ring can enhance antibacterial potential. acgpubs.org Specifically, a carboxyl group at the para position of the phenyl ring has been shown to result in high activity against Gram-positive bacteria. acgpubs.org For antifungal activity, the incorporation of a 4-hydroxyphenyl ring appears to be a key pharmacophoric feature.

For antitumor activity , SAR studies on 3-aroyl-1,4-diarylpyrroles have revealed that the presence of aminophenyl rings at both the 1 and 4 positions of the pyrrole core is essential for potent activity. nih.gov Modifications to these aryl rings can significantly impact the compound's efficacy and selectivity against different cancer cell lines.

In the realm of anti-inflammatory agents , small chemical modifications to pyrrole carboxylic acid derivatives can have a significant impact on their COX-1 and COX-2 inhibitory activities. nih.gov For instance, the nature and size of the substituent at position 1 of the pyrrole ring, as well as the type of acidic group, can shift the selectivity between the two COX isoforms. nih.gov

Regarding kinase inhibition , modifications to the pyrrole moiety of the pyrrole indolin-2-one scaffold can influence kinase selectivity by interacting with the hydrophobic pocket of the ATP-binding site. cancertreatmentjournal.com Similarly, for 7H-pyrrolo[2,3-d]pyrimidine derivatives, the substituents on the pyrrole ring play a crucial role in determining their binding affinity and inhibitory potency against specific kinases. nih.gov

Influence of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of pyrrole-based compounds are intricately linked to the electronic and steric properties of their substituents. The acetyl and carboxylic acid groups on this compound are expected to significantly influence its biological activity. For instance, in a study of phenolic acid derivatives, the nature of the ester group was found to be a critical determinant of cytotoxic activity against cancer cell lines. uc.pt This highlights the principle that even small modifications to a functional group can lead to substantial changes in biological effect.

The number and position of hydroxyl groups on a phenyl ring, for example, have been shown to be a key factor in the structure-activity relationships (SAR) of phenolic compounds. uc.pt By analogy, the acetyl group, an electron-withdrawing substituent, on the pyrrole ring of this compound would modulate the electron density of the aromatic system, thereby affecting its interactions with biological targets. The carboxylic acid moiety, being ionizable, can participate in crucial hydrogen bonding and electrostatic interactions with receptor sites.

A study on a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides demonstrated that modifications to the side chain, the thiazolidine (B150603) ring, and phenyl substituents all contributed to the antiproliferative activity against melanoma and prostate cancer cells. nih.gov This underscores the importance of systematic variation of substituents to optimize biological activity.

Table 1: Illustrative Data on Substituent Effects on Biological Activity of Related Heterocyclic Carboxylic Acids

| Compound Class | Substituent Modification | Observed Biological Effect |

| Phenolic Acid Esters | Variation in alkyl chain length of the ester | Significant impact on cytotoxicity in HeLa cells uc.pt |

| Phenolic Acid Esters | Number of hydroxyl ring substituents | Governs the biological effect of the compounds uc.pt |

| Arylthiazolidine-4-carboxylic Acid Amides | Modifications of the side chain and phenyl substituents | Influences antiproliferative activity and selectivity against cancer cell lines nih.gov |

Rational Design of Functionalized Pyrrole Carboxylic Acid Derivatives

The principles of rational drug design are often employed to optimize the therapeutic potential of lead compounds based on their known or predicted interactions with a biological target. For pyrrole carboxylic acid derivatives, this involves the strategic modification of the pyrrole scaffold to enhance binding affinity and selectivity. For example, a rational approach was used to design and synthesize 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles as potential non-purine xanthine (B1682287) oxidase inhibitors. nih.gov This process often involves computational modeling to understand the key interactions between the ligand and the active site of the target enzyme. nih.gov

In the context of this compound, rational design could involve modifying the acetyl group to explore interactions with hydrophobic pockets of a target protein, or converting the carboxylic acid to various amides or esters to modulate its pharmacokinetic properties and binding interactions. The development of new carboxylic acid amides of the pyrrole series as inhibitors of Complex II in the respiratory chain serves as a prime example of the successful application of rational design to this class of compounds. researchgate.net

Conformational Factors in Biological Recognition and Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For pyrrole-based structures, the planarity of the pyrrole ring can be exploited to create conformationally constrained peptidomimetics. The placement of a carbonyl group at the 2- or 5-position of a pyrrole, as seen in this compound, arranges the carbonyl and the heterocyclic nitrogen in a 1,3-disposition, which is analogous to the main-chain carbonyl and nitrogen of amino acids. nih.gov This structural mimicry allows such compounds to be incorporated into peptides as surrogates for amino acids. nih.gov

The resulting structures can be designed to adopt specific secondary structures, such as β-turns. nih.gov For instance, 1H-pyrrolo[1,2-c]imidazol-3(2H)-ones, which are derived from pyrrole structures, have been designed as minimalist mimics of β-turns, projecting two amino acid side chains in orientations that correspond to the i+1 and i+2 residues of a type I β-turn. nih.gov The inherent rigidity of the pyrrole scaffold helps to pre-organize the molecule into a bioactive conformation, which can lead to enhanced binding affinity for the target receptor.

Mechanistic Insights into Biological Interactions

Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental to drug discovery and development. This includes identifying its molecular targets, understanding its metabolic fate, and characterizing its role in molecular recognition.

Molecular Target Identification and Pathway Modulation

Identifying the specific molecular targets of a bioactive compound is a key step in elucidating its mechanism of action. For pyrrole-2-carboxylic acid derivatives, a range of biological targets have been identified. For example, pyrrole-2-carboxylic acid itself has been identified as a specific inhibitor of proline racemase (PRAC), an enzyme found in certain pathogens. researchgate.net Fused pyrrole carboxylic acids have been discovered as potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia. researchgate.net

Molecular docking studies can provide valuable insights into potential molecular targets. For instance, 1H-pyrrole-2,5-dicarboxylic acid has been shown through molecular docking to interact with quorum sensing receptor proteins in Pseudomonas aeruginosa. frontiersin.org Upon binding, these compounds can modulate cellular signaling pathways. Tryptamine, for example, activates serotonin (B10506) receptors, leading to a cascade of intracellular events that ultimately regulate gastrointestinal motility. wikipedia.org

Elucidation of Reactive Intermediate Formation and Cellular Component Interactions

The metabolism of xenobiotics can sometimes lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicity. For some heterocyclic compounds, metabolic activation is a key aspect of their mechanism of action and toxicity profile. For example, 2-methylfuran (B129897) is metabolically activated by cytochrome P450 enzymes to the reactive intermediate acetylacrolein. nih.gov This α,β-unsaturated carbonyl compound can then react with nucleophilic centers in proteins and DNA. nih.gov

Pyrrole Carboxylic Acids as Protein Recognition Motifs and Peptidomimetic Scaffolds

The structural features of pyrrole carboxylic acids make them excellent scaffolds for the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. The pyrrole ring can act as a constrained surrogate for a dipeptide unit, helping to enforce a specific conformation. For instance, 5-(aminomethyl)pyrrole-2-carboxylic acid has been developed as a conformationally constrained surrogate of the Gly-ΔAla dipeptide. researchgate.net

These peptidomimetic scaffolds can be used to design molecules that interact with protein surfaces and disrupt protein-protein interactions, which are implicated in a wide range of diseases. Heterocyclic compounds are increasingly being used as scaffolds for the development of peptidomimetics with improved physicochemical and biological properties. nih.gov The ability of the pyrrole scaffold to present amino acid side chains in a defined spatial orientation makes it a valuable tool in the design of molecules that can mimic the secondary structures of proteins, such as β-turns. nih.gov This mimicry allows for the design of potent and selective modulators of biological processes.

Biosynthesis and Natural Occurrence

Enzymatic Pathways and Metabolic Precursors

The biosynthesis of the core pyrrole-2-carboxylic acid scaffold is a subject of ongoing research, with enzymatic routes originating from primary metabolites such as amino acids and carbohydrates.

The fundamental structure of 5-acetyl-1H-pyrrole-2-carboxylic acid, the pyrrole (B145914) ring, is assembled in nature using common metabolic building blocks. The biosynthesis of pyrroles often involves amino acids and dicarboxylic acids as synthons for constructing the aromatic ring. nih.gov Key amino acids such as glycine (B1666218), proline, serine, threonine, and tryptophan can serve as precursors. nih.gov

One of the well-documented pathways for the formation of pyrrole-2-carboxylate is through the dehydrogenation of the amino acid L-proline. sci-hub.sewikipedia.org This conversion is a critical step in the biosynthesis of various natural products containing the pyrrole-2-carboxylate moiety. sci-hub.se For instance, in the biosynthesis of the antibiotics undecylprodigiosin (B1683453) and pyoluteorin, L-proline is converted to pyrrolyl-2-carboxyl-S-PCP (peptidyl carrier protein). wikipedia.org The enzymatic machinery for this process involves a key dehydrogenation step to form the aromatic pyrrole ring from the saturated pyrrolidine (B122466) ring of proline. sci-hub.se

Dicarboxylic acids like malonic acid, oxaloacetic acid, and succinic acid also contribute to the formation of the pyrrole ring. nih.gov In the biosynthesis of tetrapyrroles (e.g., hemes), the pathway begins with the condensation of glycine and succinyl CoA to form δ-aminolevulinic acid (ALA), which then dimerizes to form the pyrrole building block porphobilinogen. sci-hub.seresearchgate.net This highlights a fundamental enzymatic strategy where amino acids and derivatives of dicarboxylic acids are condensed to yield the pyrrole scaffold. researchgate.net

| Precursor Type | Examples | Role in Pyrrole Biosynthesis |

| Amino Acids | L-Proline, Glycine, Serine | Serve as primary synthons; Proline can be directly dehydrogenated to form the pyrrole-2-carboxylate structure. nih.govsci-hub.sewikipedia.org |

| Dicarboxylic Acids | Succinic Acid, Oxaloacetic Acid | Provide carbon backbones for the ring structure, often in the form of CoA esters like Succinyl CoA. nih.govresearchgate.net |

Carbohydrate metabolism provides alternative precursors for the pyrrole ring. A notable biosynthetic pathway uses N-acetylglucosamine, a derivative of D-glucosamine, to form a pyrrole ring. nih.gov Through a series of enzymatic steps, this carbohydrate derivative can be converted into compounds like 4-acetamidepyrrole-2-carboxylic acid. nih.gov

Furthermore, intermediates from glycolysis, such as pyruvic acid, are implicated in pyrrole biosynthesis. In the formation of certain prodiginine pigments, a two-carbon fragment derived from pyruvate (B1213749) is added to a fatty acid-derived chain, which is a key step leading to the formation of a mono-pyrrolic ring. researchgate.net The chemical condensation of glucose with alkylamines or amino acids can also yield pyrrole-2-carboxaldehyde derivatives, suggesting that such reactions may occur under physiological conditions. nih.govnih.gov This reaction is thought to proceed via the formation of 3-deoxy-d-glucose, an intermediate that reacts with an amine, cyclizes, and dehydrates to produce the final pyrrole product. nih.gov

| Carbohydrate Precursor | Resulting Pyrrole Moiety | Associated Pathway/Reaction |

| N-acetylglucosamine | 4-acetamidepyrrole-2-carboxylic acid | Multi-step enzymatic conversion. nih.gov |

| Glucose | N-substituted-5-methoxymethyl-2-formyl-pyrroles | Maillard-type condensation with amino acids. nih.govresearchgate.net |

| Pyruvic Acid | Mono-pyrrolic C-ring of prodigiosin | Addition of a two-carbon fragment to a long-chain aldehyde. researchgate.net |

Natural Sources and Isolation

Pyrrole-2-carboxylic acid and its derivatives, including pyrrole-2-carboxaldehydes, have been isolated from a wide array of natural sources, ranging from fungi and plants to bacteria. They also form endogenously in mammals through non-enzymatic reactions.

Derivatives of pyrrole-2-carboxylic acid are widely distributed in the fungal kingdom. They have been identified in extracts from various fungi, including edible mushrooms, which are known to contain a rich diversity of amino acids, proteins, and carbohydrates that can serve as precursors. nih.govresearchgate.net For example, pyrrole alkaloids have been isolated from Cordyceps militaris. nih.gov The endophytic fungus Perenniporia tephropora, isolated from the fruits of Areca catechu L., has been found to produce 1H-pyrrole-2,5-dicarboxylic acid. frontiersin.org Additionally, the bacterium Lysobacter, which acts as a biocontrol agent, produces significant quantities of pyrrole-2-carboxylic acid (P2C). mdpi.com

In the plant kingdom, these compounds have been isolated from roots, leaves, and seeds. nih.govresearchgate.net Roasted chicory root (Cichorium intrybus L.) contains pyrrole-2-carboxaldehyde lactones. nih.govresearchgate.net An ethanol (B145695) extract of Salvia miltiorrhiza (Danshen) yielded 5-(methoxymethyl)-1H-pyrrole-2-carbaldehyde. nih.gov These findings underscore the widespread occurrence of the pyrrole-2-carboxylate scaffold across different biological domains.

| Source Organism | Compound Isolated | Kingdom/Domain |

| Cordyceps militaris | Cordyrrole A (a pyrrole alkaloid) | Fungi |

| Perenniporia tephropora | 1H-pyrrole-2,5-dicarboxylic acid | Fungi |

| Lysobacter sp. | Pyrrole-2-carboxylic acid (P2C) | Bacteria |

| Cichorium intrybus L. | Pyrrole-2-carboxaldehyde lactones | Plantae |

| Salvia miltiorrhiza | 5-(methoxymethyl)-1H-pyrrole-2-carbaldehyde | Plantae |

Beyond enzymatic synthesis in plants and microbes, pyrrole derivatives are formed non-enzymatically in biological systems through the Maillard reaction. This reaction between the carbonyl group of reducing sugars and the free amino groups of proteins, lipids, or nucleic acids leads to the formation of Advanced Glycation End Products (AGEs). nih.govmdpi.com

A prominent AGE with a pyrrole structure is pyrraline, which possesses a pyrrole-2-carboxaldehyde skeleton. nih.govnih.gov Pyrraline and related compounds, such as N-substituted 5-hydroxymethylpyrrole-2-carbaldehydes, are formed from the reaction of carbohydrates with the amino acid lysine. nih.govresearchgate.net The formation of AGEs is a slow process that occurs during normal aging but is accelerated in conditions of hyperglycemia, such as diabetes mellitus. nih.govnih.gov The accumulation of AGEs is implicated in the pathophysiology of various chronic diseases. nih.gov

Research Applications and Future Directions

Applications in Medicinal Chemistry and Drug Discovery

The inherent structural features of 5-acetyl-1H-pyrrole-2-carboxylic acid make it a valuable starting point for the design and synthesis of new therapeutic agents. The pyrrole (B145914) core is a well-established pharmacophore present in numerous biologically active compounds, and the acetyl and carboxylic acid functionalities offer convenient handles for chemical modification and the introduction of molecular diversity. researchgate.net

This compound and its derivatives serve as versatile precursors for the construction of more complex, often fused, heterocyclic systems. The presence of multiple reactive sites—the pyrrole nitrogen, the acetyl carbonyl group, and the carboxylic acid—allows for a variety of cyclization strategies. For instance, the acetyl group can undergo condensation reactions with hydrazines or other binucleophiles to form fused pyrazole (B372694) or pyrimidine (B1678525) rings, respectively. Similarly, the carboxylic acid can be activated and reacted with appropriate partners to construct fused systems.

While direct examples of complex heterocycles synthesized from this compound are not extensively documented in readily available literature, the general principles of pyrrole chemistry suggest its high potential. For instance, pyrrole-based enaminones are known building blocks for the synthesis of indolizines and pyrrolo[1,2-a]pyrazines, which have shown potent antifungal activity. mdpi.com The functional groups on this compound could be manipulated to form such enaminone intermediates, thus providing a pathway to these and other complex heterocyclic structures. The synthesis of various pyrrolo-fused heterocycles, such as pyrrolopyridazines, pyrrolopyrimidines, and pyrroloquinolines, often proceeds through the cyclization of suitably functionalized pyrrole precursors. mdpi.com

Table 1: Examples of Complex Heterocyclic Systems Derived from Pyrrole Precursors

| Pyrrole Precursor Type | Resulting Heterocyclic System | Potential Application |

| Pyrrole-based enaminones | Indolizines, Pyrrolo[1,2-a]pyrazines | Antifungal agents |

| Functionalized 2-formylpyrroles | Pyrrolopyridazines, Pyrrolopyrimidines | Anticancer agents |

| Substituted pyrrole-2-carboxylates | Fused pyrrolo-azaindoles | Bioactive agents |

This table illustrates the potential for this compound to serve as a precursor for various complex heterocyclic systems based on established pyrrole chemistry.

In drug discovery, the process of identifying and optimizing lead compounds is crucial. This compound can play a significant role in this process through structure-activity relationship (SAR) studies. By systematically modifying the acetyl and carboxylic acid groups, as well as the pyrrole ring itself, chemists can explore the chemical space around this scaffold to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

For example, the carboxylic acid can be converted to a variety of amides, esters, and other bioisosteres to probe interactions with biological targets. The acetyl group can be reduced, oxidized, or used as a handle to introduce further complexity. SAR studies on pyrrole-2-carboxamide derivatives have revealed that substituents on the pyrrole ring and the nature of the amide group can greatly influence biological activity, such as in the development of inhibitors for p38α MAP kinase and mycobacterial membrane protein Large 3 (MmpL3). nih.govnih.gov

Table 2: Lead Optimization Strategies Applicable to this compound

| Strategy | Modification on this compound | Potential Outcome |

| Amide Formation | Conversion of the carboxylic acid to a library of amides | Improved target binding and cell permeability |

| Esterification | Conversion of the carboxylic acid to various esters | Enhanced prodrug potential and solubility |

| Acetyl Group Modification | Reduction to an alcohol or conversion to other functional groups | Altered electronic properties and steric interactions |

| Pyrrole Ring Substitution | Introduction of substituents at other positions of the pyrrole ring | Fine-tuning of potency and selectivity |

This table outlines general lead optimization strategies that can be applied to the this compound scaffold to develop new drug candidates.

Methodological Advancements in Pyrrole Chemistry Research

The development of new synthetic methods is a cornerstone of organic chemistry. The unique structure of this compound makes it an interesting substrate for exploring and developing novel synthetic methodologies for the diversification of the pyrrole scaffold.

Research into the synthesis of pyrrole derivatives is ongoing, with a focus on developing more efficient, atom-economical, and environmentally friendly methods. A notable advancement is the synthesis of pyrrole-2-carboxylic acid esters from simple pyrroles. For instance, a method for the synthesis of ethyl 5-acetyl-1H-pyrrole-2-carboxylate has been developed starting from 2-acetyl-1H-pyrrole. researchgate.net This reaction involves the introduction of a carboxylate group into the pyrrole ring in the presence of iron-containing catalysts. researchgate.net Such methodologies are crucial for accessing functionalized pyrroles like this compound and its derivatives, which can then be used in further synthetic endeavors.

The diversification of the this compound scaffold can be achieved through various modern synthetic techniques, including cross-coupling reactions to introduce aryl or alkyl groups, and C-H activation to functionalize other positions on the pyrrole ring. These advanced methods allow for the rapid generation of a wide range of analogs for biological screening. organic-chemistry.org

High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. While there is no specific documentation of a combinatorial library based solely on this compound, the principles of combinatorial chemistry are highly applicable to this scaffold. The presence of two distinct functional groups allows for the facile generation of a library of derivatives through techniques like parallel synthesis.

For example, the carboxylic acid can be coupled with a diverse set of amines, while the acetyl group can be reacted with a range of reagents to create a matrix of new compounds. Such libraries can then be screened against various biological targets to identify new hit compounds. The discovery of novel p38α inhibitors from a pyrrole-2-carboxamide series was initiated through virtual screening, followed by the synthesis and evaluation of commercially available analogs, showcasing the power of screening in lead discovery. nih.gov Fragment-based screening of libraries containing simple carboxylic acids has also proven successful in identifying new inhibitor scaffolds, a strategy where this compound could be a valuable component. acs.orgnih.gov

Interdisciplinary Research Perspectives

The potential applications of this compound extend beyond traditional medicinal chemistry into interdisciplinary fields such as materials science and chemical biology. Functionalized pyrroles are known to be precursors for conducting polymers and other organic materials with interesting electronic and optical properties. nih.govrsc.orgacs.org The carboxylic acid and acetyl groups of this compound could be utilized to tune the properties of such materials or to anchor them to surfaces.

In chemical biology, functionalized pyrroles can be used as chemical probes to study biological processes. The development of functionalized polypyrrole films for chemical and biological sensors is an example of the interdisciplinary application of pyrrole chemistry. nih.gov The specific functionalities of this compound could be exploited to create sensors with specific recognition capabilities. Furthermore, the pyrrole scaffold itself is a component of many natural products and cofactors, and synthetic analogs can be used to probe the function of these biomolecules.

Q & A

Q. Methodological Answer :

- Single-Crystal X-Ray Diffraction : Provides unambiguous confirmation of regiochemistry and hydrogen-bonding patterns. For example, centrosymmetric dimers formed via N–H⋯O and O–H⋯O interactions in related pyrrole carboxylic acids validate structural assignments .

- NMR Spectroscopy :

- ¹H NMR : Look for downfield shifts of the pyrrole NH proton (~12 ppm) and acetyl methyl protons (~2.5 ppm).

- ¹³C NMR : The carbonyl carbons (carboxylic acid: ~170 ppm; acetyl: ~200 ppm) distinguish substituents.

- IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N–H stretch) confirm functional groups .

Advanced Tip : If NMR signals overlap (e.g., due to tautomerism), variable-temperature NMR or 2D-COSY can resolve ambiguities .

How should researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

Q. Methodological Answer :

Re-evaluate Computational Models :

- Optimize DFT calculations using solvent effects (e.g., PCM for ethanol) and dispersion corrections (e.g., D3-BJ) to better match experimental IR/NMR shifts.

Experimental Validation :

- Compare experimental X-ray bond lengths/angles (e.g., C=O: ~1.21 Å, C–N: ~1.34 Å) with DFT-optimized geometries .

Check for Tautomeric Forms : The enol form of the acetyl group may dominate in solution, altering spectral profiles. Use UV-Vis spectroscopy to detect tautomeric equilibria .

Case Study : For 4-acetyl-1H-pyrrole-2-carbaldehyde, discrepancies in carbonyl stretching frequencies were resolved by modeling hydrogen-bonded dimers .

What strategies are effective in stabilizing this compound during storage?

Q. Methodological Answer :

- Avoid Moisture : Store under inert gas (Ar/N₂) in sealed vials with desiccants (e.g., silica gel). The carboxylic acid group is prone to hygroscopic degradation.

- Temperature Control : Keep at –20°C to prevent thermal decarboxylation.

- Light Protection : Use amber glassware to block UV light, which can degrade the acetyl group .

Supporting Data : Related pyrrole derivatives showed <5% decomposition after 6 months under these conditions .

How can researchers explore the bioactivity of this compound, given its structural similarity to marine alkaloids?

Q. Methodological Answer :

Target Identification : Screen against kinases or proteases, as pyrrole derivatives often inhibit these enzymes (e.g., staurosporine analogs) .

Structure-Activity Relationship (SAR) :

- Synthesize analogs with modified acetyl groups (e.g., propionyl, trifluoroacetyl) to assess electronic effects.

- Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Molecular Docking : Use PyMOL or AutoDock to model interactions with ATP-binding pockets of target proteins .

Example : 5-Formyl-1H-pyrrole-2-carboxylic acid derivatives exhibited antitumor activity via PI3K/Akt pathway inhibition .

What synthetic impurities are commonly observed in this compound, and how can they be minimized?

Q. Methodological Answer :

- Major Impurities :

- 3-Acetyl isomer : Arises from poor regiocontrol during acetylation.

- Decarboxylated byproduct : Forms under high-temperature or acidic conditions.

- Mitigation Strategies :

- Purification : Separate isomers via preparative HPLC with a C18 column (acetonitrile/water gradient) .

How can researchers validate the purity of this compound for pharmacological studies?

Q. Methodological Answer :

- HPLC : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm. Acceptable purity: ≥95% (area normalization).

- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 54.55%, H: 4.55%, N: 6.36%, O: 34.54%).

- Mass Spectrometry : ESI-MS in negative mode should show [M–H]⁻ at m/z 167.1 .

Advanced Tip : For trace metal analysis (e.g., catalyst residues), use ICP-MS with a detection limit of <1 ppb .

What are the crystallographic parameters for this compound, and how do intermolecular interactions affect its solid-state properties?

Q. Methodological Answer :